molecular formula C6H6N2O B037811 6-Methylpyrazine-2-carbaldehyde CAS No. 116758-01-1

6-Methylpyrazine-2-carbaldehyde

Cat. No.: B037811
CAS No.: 116758-01-1
M. Wt: 122.12 g/mol
InChI Key: JZRHJXNIMHYZRW-UHFFFAOYSA-N
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Description

6-Methylpyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H6N2O. It is a derivative of pyrazine, characterized by a methyl group at the 6th position and an aldehyde group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylpyrazine-2-carbaldehyde can be synthesized through the oxidation of 6-methylpyrazine-2-methanol. One common method involves the use of Dess-Martin periodinane as the oxidizing agent. The reaction is typically carried out in dichloromethane at a low temperature of around -15°C. After the reaction, the mixture is quenched with water and extracted to obtain the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar oxidation processes but on a larger scale. The choice of oxidizing agents and solvents may vary based on cost and availability. The product is usually purified through crystallization or distillation to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids.

    Reduction: It can be reduced to 6-methylpyrazine-2-methanol using reducing agents like sodium borohydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane, dichloromethane, low temperature.

    Reduction: Sodium borohydride, methanol or ethanol as solvents.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of catalysts or under acidic/basic conditions.

Major Products:

    Oxidation: 6-Methylpyrazine-2-carboxylic acid.

    Reduction: 6-Methylpyrazine-2-methanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methylpyrazine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylpyrazine-2-carbaldehyde largely depends on its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound’s aldehyde group can also undergo oxidation-reduction reactions, playing a role in redox biology and chemistry.

Comparison with Similar Compounds

    Pyrazine-2-carbaldehyde: Lacks the methyl group at the 6th position, making it less hydrophobic.

    3-Methylpyrazine-2-carbaldehyde: Methyl group at the 3rd position instead of the 6th, leading to different reactivity and steric effects.

    5-Methylpyrazine-2-carbaldehyde: Methyl group at the 5th position, affecting its electronic properties and reactivity.

Uniqueness: 6-Methylpyrazine-2-carbaldehyde is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

6-methylpyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-2-7-3-6(4-9)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRHJXNIMHYZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622750
Record name 6-Methylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116758-01-1
Record name 6-Methylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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